(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the reaction of 2-aminothiophenol with different esters, such as ethyl cyanoacetate or diethylmalonate, to produce benzothiazole derivatives. These derivatives are then further reacted with pyridine derivatives and piperidine to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole derivatives.
Scientific Research Applications
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: : It has been investigated for its anti-inflammatory, anti-proliferative, and anti-tubercular properties.
Industry: : Its unique chemical properties make it useful in various industrial applications, such as in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Comparison with Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: can be compared with other benzothiazole derivatives, such as 2-(benzo[d]thiazol-2-yl)phenol and benzothiazol-2-ylacetonitrile . While these compounds share the benzothiazole core, the presence of the pyridin-3-yl and piperidin-1-yl groups in This compound gives it unique chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new drugs and other chemical products.
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Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(21-11-4-1-5-12-21)13-7-6-10-19-16(13)17-20-14-8-2-3-9-15(14)23-17/h2-3,6-10H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKHCSHZORIWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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